Juglanin

Übersicht

Beschreibung

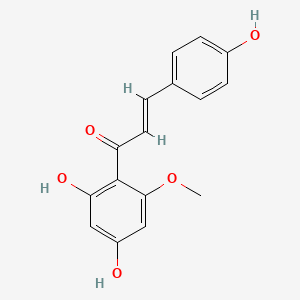

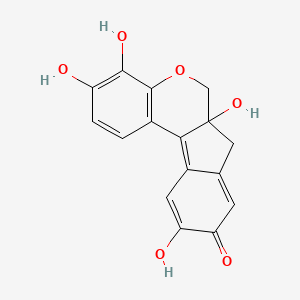

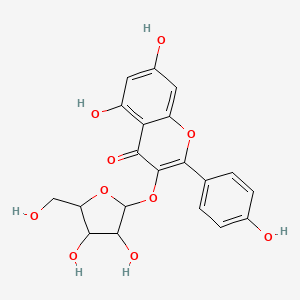

Juglanin is a naturally occurring flavonol found in the plant Polygonum aviculare . It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . The chemical structure of this compound includes a flavonoid backbone with multiple hydroxyl groups, which contribute to its biological activity .

Wissenschaftliche Forschungsanwendungen

Chemie: Juglanin wird als Modellverbindung in Studien zur Flavonoidchemie und -reaktivität verwendet.

Medizin: this compound hat sich bei der Behandlung verschiedener Krankheiten, einschließlich Krebs und Herz-Kreislauf-Erkrankungen, als vielversprechend erwiesen

5. Wirkmechanismus

This compound entfaltet seine Wirkungen über mehrere molekulare Pfade:

Wirkmechanismus

Target of Action

Juglanin, a natural compound, has been found to interact with several targets. It has been reported to interact with NF-κB/IκBα and a disintegrin-like and metalloproteinase domain with thrombospondin-1 repeat pathways . It also interacts with VEGF/VEGFR2 , Caspase-3 , poly ADP-ribose polymerase (PARP) , and JNK . These targets play crucial roles in various cellular processes such as inflammation, apoptosis, and cell proliferation.

Mode of Action

This compound interacts with its targets to induce various changes in cellular processes. It has been found to attenuate adjuvant-induced arthritis by inactivating NF-κB/IκBα and a disintegrin-like and metalloproteinase domain with thrombospondin-1 repeat pathways . It also inhibits the mRNA and protein expression of VEGF and VEGFR2 . Furthermore, it promotes apoptosis in lung cancer cells through increasing Caspase-3 and PARP cleavage . As a JNK activator, it can induce apoptosis and autophagy in human breast cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to inhibit the activation of NF-κB , PI3K/AKT , and MAPKs pathways . It also enhances the activation of the SIRT1/AMPK signaling pathway . These pathways are involved in various cellular processes such as inflammation, cell proliferation, and apoptosis.

Result of Action

This compound has been found to have several molecular and cellular effects. It significantly decreases lipid accumulation in differentiated adipocytes . It also reduces the expression of C/EBPα, C/EBPβ, and SREBP-1c without affecting PPARα or PPARγ expression . Furthermore, it has been found to repress cellular senescence in human dermal fibroblasts .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, UVB radiation can induce oxidative stress and inflammatory responses in the skin. This compound has been found to protect against UVB-triggered oxidative stress and inflammatory responses by suppressing MAPK and NF-κB activation via enhancing Nrf2 activity .

Biochemische Analyse

Biochemical Properties

Juglanin interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism . This compound also interacts with inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin (IL)-1α, IL-6, transforming growth factor-beta (TGF-β), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to downregulate the mRNA expressions of hepatic TNF-α, ILs, TGF-β, COX-2, and iNOS .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It downregulates protein expressions of NF-κB, IκκBα, a disintegrin-like and metalloproteinase domain with thrombospondin-1 repeats (ADAMTS)-4, and ADAMTS-5 in hepatic tissue .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to attenuate altered mechano-tactile allodynia and hyperalgesia via inhibition of elevated oxido-nitrosative stress, cytokines (TNF-α and ILs) levels, immune-inflammatory (TGF-α β, NF-κB, Ikβα, COX-2, and iNOS) mediators, and ADAMTS .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, this compound at doses of 20 and 40 mg/kg displayed marked inhibition in Freund’s complete adjuvant (FCA) induced decrease in thermal and mechanical hyperalgesia .

Metabolic Pathways

This compound is involved in the polyol pathway of glucose metabolism, where it inhibits the activity of aldose reductase . It also interacts with inflammatory mediators involved in various metabolic pathways .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Juglanin kann aus dem Rohextrakt von Polygonum aviculare isoliert werden . Der Isolierungsprozess umfasst typischerweise eine Lösungsmittelextraktion, gefolgt von chromatografischen Techniken zur Reinigung der Verbindung .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die großtechnische Extraktion aus pflanzlichen Quellen. Das Verfahren umfasst das Trocknen und Mahlen des Pflanzenmaterials, gefolgt von Lösungsmittelextraktion und Reinigung unter Verwendung von Techniken wie Hochleistungsflüssigchromatographie (HPLC) .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Juglanin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen Hydroxylgruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Essigsäureanhydrid und Schwefelsäure.

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

Juglanin ist unter den Flavonoiden aufgrund seiner spezifischen Struktur und biologischen Aktivitäten einzigartig. Ähnliche Verbindungen umfassen:

Kaempferol 3-O-Arabinosid: Teilt ein ähnliches Flavonoid-Grundgerüst, unterscheidet sich aber im daran gebundenen Zuckeranteil.

This compound zeichnet sich durch seine starken biologischen Aktivitäten und potenziellen therapeutischen Anwendungen aus, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.

Eigenschaften

IUPAC Name |

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O10/c21-7-13-15(25)17(27)20(29-13)30-19-16(26)14-11(24)5-10(23)6-12(14)28-18(19)8-1-3-9(22)4-2-8/h1-6,13,15,17,20-25,27H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQICXMTUPVZMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kaempferol 3-alpha-L-arabinofuranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029502 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5041-67-8 | |

| Record name | Kaempferol 3-alpha-L-arabinofuranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029502 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 - 225 °C | |

| Record name | Kaempferol 3-alpha-L-arabinofuranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029502 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

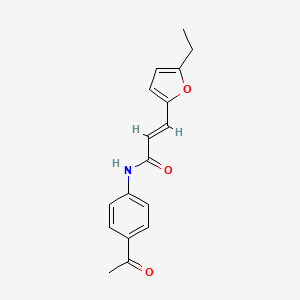

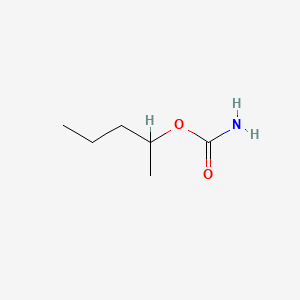

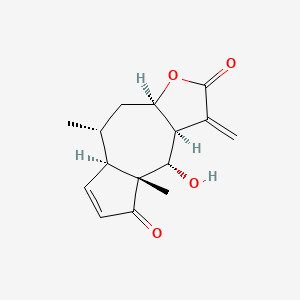

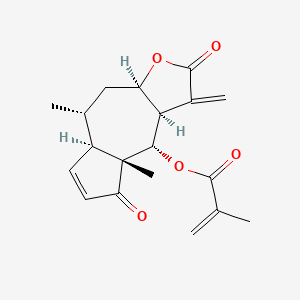

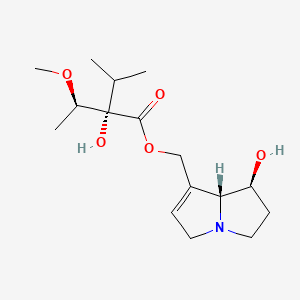

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.